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Compound of Interest

5-Hydroxy Propafenone
Hydrochloride-d5

Cat. No.: B12413679

Compound Name:

Executive Summary: The Isotopic Standard

5-Hydroxy Propafenone-d5 (5-OH-Propafenone-d5) is a stable isotope-labeled derivative of the
primary active metabolite of Propafenone. In high-precision bioanalysis (LC-MS/MS), it serves
as the "Gold Standard" Internal Standard (1S). Its utility relies on its ability to mimic the
physicochemical behavior of the analyte—ionization efficiency, chromatographic retention, and
recovery—while remaining mass-resolved.[1][2]

Critical Safety Note: While often classified under "Research Chemicals" with limited specific
toxicological data, this compound retains the pharmacophore of a potent Class IC
antiarrhythmic agent. It must be handled with the presumption of biological activity equivalent
to the parent drug, Propafenone.

Chemical Identity & Physicochemical Properties[3]
[4][5]
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Property Technical Specification

1-[5-Hydroxy-2-[2-hydroxy-3-
Chemical Name (propylamino)propoxy]phenyl]-3-(phenyl-d5)-1-
propanone Hydrochloride

1188265-48-6 (HCI Salt) / 1215370-87-8 (Free

CAS Number

Base)
Molecular Formula C21H22DsNO4[1][3][4][51[6]1[71[8][9][10] - HCI
Molecular Weight 398.94 g/mol (HCI Salt)

) ) > 98 atom % D (Critical for preventing "M+Q"
Isotopic Purity interference)

Soluble in Methanol, DMSO, Ethanol; Sparingly

Solubilit
y soluble in water.

Appearance White to Off-White Solid

Isotopic Fidelity & The "M+5" Shift

The "d5" labeling typically occurs on the phenyl ring (phenyl-2,3,4,5,6-d5). This position is
chemically stable and resistant to hydrogen-deuterium exchange (HDX) under standard LC-MS
mobile phase conditions (unlike labile protons on -OH or -NH groups).

o Why this matters: If the label were on the propyl chain near the amine, metabolic instability
or pH-dependent exchange could degrade the internal standard signal, invalidating the
quantification.

Hazard Identification & Toxicology (The "Why")

Standard MSDS templates often list "No Data Available" for specialized metabolites. As
researchers, we extrapolate hazards based on the parent pharmacophore.

Pharmacological Mechanism of Toxicity

5-Hydroxy Propafenone is a CYP2D6-mediated metabolite that retains significant sodium

channel blocking activity (Class IC).
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o Cardiotoxicity: Like Propafenone, the 5-hydroxy metabolite slows the upstroke of the action
potential (Phase 0). Accidental ingestion or mucosal absorption can lead to bradycardia,
proarrhythmia, or conduction delays.

o Beta-Blocking Activity: It possesses weak

-adrenergic blocking properties, potentially causing bronchospasm in susceptible individuals
(e.g., asthmatics).

GHS Classification (Extrapolated)

e Signal Word:WARNING
o Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
o Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
e Hazard Statements:
o H302: Harmful if swallowed.[11]
o H315: Causes skin irritation.[11]
o H335: May cause respiratory irritation.[11]

Handling, Stability & Storage Protocols
Stability: The Deuterium Exchange Risk

While the phenyl-d5 label is robust, the compound itself is a secondary amine and a phenol.

» Oxidation Risk: Phenolic groups are susceptible to oxidation (turning the white powder
pink/brown). Protocol: Store under inert gas (Argon/Nitrogen) where possible.

» Solution Stability: Deuterated standards in solution can degrade or adsorb to glass over time.
o Stock (1 mg/mL): Stable at -20°C for 6—12 months in Methanol.

o Working (ng/mL): Unstable. Prepare fresh daily or weekly.
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Visual Workflow: Safe Reconstitution

The following diagram outlines the logical flow for handling the solid material to create a
working internal standard solution, emphasizing safety checkpoints.

Equilibrate to RT

Weighing
(Anti-static Gun + Glove Box)

Click to download full resolution via product page

Figure 1: Safe Reconstitution Workflow. Critical control points (Yellow) prevent moisture uptake
which alters weighing accuracy.

Analytical Application: Self-Validating Protocols

In bioanalysis, the safety of the data is as important as the safety of the operator. A
compromised internal standard leads to failed clinical trials.

The "Cross-Signal" Interference Check

Before running a full batch, you must validate that your "d5" standard does not contribute signal
to the "d0" (analyte) channel, and vice versa.

Protocol:
« Inject Pure IS (d5) only: Monitor the transition for the Analyte (dO).

o Acceptance Criteria: Response in dO channel must be < 5% of the LLOQ (Lower Limit of
Quantitation) response.

o Failure Cause: Isotopic impurity (presence of d0/d1/d2 species) or fragmentation
"crosstalk."

¢ Inject Pure Analyte (d0) at ULOQ: Monitor the transition for the IS (d5).

o Acceptance Criteria: Response in d5 channel must be < 5% of the average IS response.
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o Failure Cause: Natural isotopic abundance (*3C contribution) overlapping the d5 mass
window.

Metabolic Context Diagram

Understanding where this metabolite fits helps in interpreting unexpected peaks in patient
samples.
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Figure 2: Metabolic Pathway. 5-OH Propafenone formation is CYP2D6 dependent, making it a
marker for "Poor Metabolizer" (PM) vs. "Extensive Metabolizer" (EM) phenotyping.[8][10][12]

Emergency Response Procedures
First Aid

+ Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.
Rationale: Propafenone dust can cause rapid bronchoconstriction.
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» Skin Contact: Wash with soap and water for 15 minutes.[11] Rationale: Lipophilic amines
absorb transdermally.

o Eye Contact: Flush with water for 15 minutes.[11][13] Remove contact lenses.

 Ingestion:Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.
Rationale: Vomiting poses an aspiration risk; systemic absorption causes bradycardia.

Spill Cleanup

 Isolate: Evacuate non-essential personnel.

o PPE: Wear N95/P100 respirator, nitrile gloves (double gloving recommended), and safety
goggles.

» Containment: Dampen the powder with a wet paper towel (methanol or water) to prevent
dust generation.

e Disposal: Incineration is preferred. Do not flush down drains (aquatic toxicity potential).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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